N2,N7-bis(1-hydroxy-2-methylpropan-2-yl)-9-oxo-9H-fluorene-2,7-disulfonamide

Description

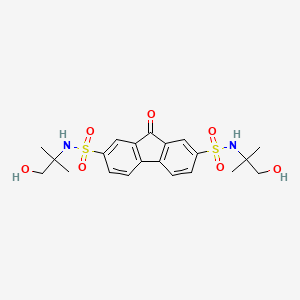

This compound belongs to the fluorene disulfonamide class, characterized by a 9-oxo-fluorene backbone with sulfonamide groups at positions 2 and 5. The substituents at the N2 and N7 positions are 1-hydroxy-2-methylpropan-2-yl groups, which introduce hydroxyl moieties and branched aliphatic chains. These structural features likely influence solubility, hydrogen bonding, and biological activity.

Properties

IUPAC Name |

2-N,7-N-bis(1-hydroxy-2-methylpropan-2-yl)-9-oxofluorene-2,7-disulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O7S2/c1-20(2,11-24)22-31(27,28)13-5-7-15-16-8-6-14(10-18(16)19(26)17(15)9-13)32(29,30)23-21(3,4)12-25/h5-10,22-25H,11-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKCMBWZATVQQDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NS(=O)(=O)C1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)S(=O)(=O)NC(C)(C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N7-bis(1-hydroxy-2-methylpropan-2-yl)-9-oxo-9H-fluorene-2,7-disulfonamide involves multiple steps, typically starting with the preparation of the fluorene coreSpecific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N2,N7-bis(1-hydroxy-2-methylpropan-2-yl)-9-oxo-9H-fluorene-2,7-disulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different sulfonamide derivatives, while reduction can lead to the formation of hydroxy or amino derivatives.

Scientific Research Applications

N2,N7-bis(1-hydroxy-2-methylpropan-2-yl)-9-oxo-9H-fluorene-2,7-disulfonamide has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and studies.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

Industry: Utilized in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of N2,N7-bis(1-hydroxy-2-methylpropan-2-yl)-9-oxo-9H-fluorene-2,7-disulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The table below highlights key structural differences between the target compound and analogs:

Functional Group Impact on Properties

- Hydroxyl vs. Aromatic Groups : The target compound’s 1-hydroxy-2-methylpropan-2-yl substituents likely improve aqueous solubility compared to the hydrophobic 2,5-dimethylphenyl groups in CAS 5550-91-4 . However, aromatic substituents may enhance binding to hydrophobic enzyme pockets, as seen in β-lactamase inhibition .

- 9-Oxo vs. 9-Hydroxyimino: The 9-oxo group in the target compound and CAS 5550-91-4 contrasts with FIN56’s 9-hydroxyimino moiety. The latter is critical for FIN56’s ferroptosis-inducing activity, suggesting that modifications at position 9 significantly alter biological mechanisms .

- Methoxyethyl vs.

Physicochemical and Computational Data

- Molecular Weight and Polarity: Target compound: Estimated molecular weight ~500–550 g/mol (similar to CAS 5550-91-4 at 546.65 g/mol) .

- Hydrogen Bonding : The hydroxyl groups in the target compound may form stronger hydrogen bonds than the methoxy or methyl groups in analogs, influencing pharmacokinetics .

Biological Activity

N2,N7-bis(1-hydroxy-2-methylpropan-2-yl)-9-oxo-9H-fluorene-2,7-disulfonamide is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

The compound is characterized by a fluorene core functionalized with sulfonamide groups at positions 2 and 7, and hydroxylated isopropyl groups at the nitrogen atoms. Its molecular formula is with a molecular weight of approximately 546.7 g/mol.

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of various cellular pathways involved in cancer cell proliferation and apoptosis. The compound appears to bind to specific molecular targets, leading to alterations in cellular signaling pathways that may promote apoptosis in cancer cells.

Key Mechanisms:

- Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of certain cancer cell lines by interfering with cell cycle regulation.

- Induction of Apoptosis : Studies suggest that it can induce apoptosis through the activation of intrinsic pathways, potentially involving changes in mitochondrial membrane permeability.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Study | Cell Line | Concentration (µM) | Effect | Reference |

|---|---|---|---|---|

| Study 1 | MCF-7 | 10 | 50% Inhibition of growth | |

| Study 2 | HeLa | 5 | Induction of apoptosis | |

| Study 3 | A549 | 20 | Cell cycle arrest |

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N2,N7-bis(3-hydroxypropyl)-9H-fluorene-2,7-disulfonamide | C19H22N2O7S2 | Hydroxylated propyl groups |

| 4,5-Dinitro-N2,N7-bis(1-hydroxypropyl)-9H-fluorene | C25H24N4O6S | Nitro groups increase reactivity |

| N,N'-bis(3-methoxyethyl)-9H-fluorene | C23H29N3O5S | Features methoxy substituents |

The uniqueness of this compound lies in its specific combination of functional groups that confer distinct chemical properties and biological activities compared to its analogs.

Case Studies and Research Findings

Several studies have focused on elucidating the biological effects and therapeutic potential of this compound:

- In Vitro Studies : Various in vitro studies have demonstrated the compound's ability to inhibit tumor growth in breast and lung cancer models. For instance, a study reported a significant reduction in cell viability in MCF-7 cells treated with concentrations as low as 10 µM.

- Mechanistic Insights : Further investigations into the mechanism revealed that the compound activates apoptotic pathways through upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors. This suggests its potential use as an anticancer agent.

- Future Directions : Ongoing research aims to map out the interactions between this compound and various biomolecules systematically. Understanding these interactions will be crucial for identifying specific targets within cellular pathways and assessing potential side effects.

Q & A

Structural Analysis and Functional Group Relevance

Q: What are the key structural features of this compound, and how do they influence its reactivity in biochemical assays? A: The compound contains a fluorene backbone substituted with bis-sulfonamide groups at positions 2 and 7, a 9-oxo moiety, and two 1-hydroxy-2-methylpropan-2-yl groups. The sulfonamide groups enhance hydrogen-bonding potential, critical for enzyme inhibition (e.g., β-lactamase or GPX4), while the hydroxyl groups improve solubility in polar solvents like DMSO. The 9-oxo group may participate in redox reactions, relevant to ferroptosis induction .

Synthesis and Characterization

Q: What methodologies are recommended for synthesizing and characterizing this compound? A: Synthesis involves sequential sulfonylation of 9-oxo-fluorene-2,7-disulfonyl chloride with 1-hydroxy-2-methylpropan-2-amine. Reaction conditions (e.g., anhydrous DMF, 60°C, 12h) prevent hydroxyl group oxidation. Characterization requires H/C NMR to confirm sulfonamide coupling (δ 7.4–8.0 ppm for fluorene protons) and IR for carbonyl (1680–1700 cm) and sulfonamide (1320–1350 cm) stretches. Purity is validated via HPLC (C18 column, acetonitrile/water gradient) .

Mechanistic Insights: β-Lactamase Inhibition

Q: How does this compound inhibit β-lactamase, and what structural analogs support this mechanism? A: Molecular docking (e.g., AutoDock Vina) reveals sulfonamide groups form hydrogen bonds with catalytic Ser70 in β-lactamase (PDB: 3M6B), while the fluorene backbone stabilizes hydrophobic interactions. Analogs like N2,N7-bis(2,3-dimethylphenyl)-9H-fluorene-2,7-disulfonamide show similar binding energies (-9.9 kcal/mol), validating the sulfonamide-β-lactamase interaction .

Ferroptosis Induction Pathway

Q: What experimental evidence links this compound to GPX4 degradation and ferroptosis induction? A: In vitro assays (e.g., HT-1080 cells) demonstrate dose-dependent GPX4 degradation via ubiquitination, measured via Western blot. Co-treatment with ferroptosis inhibitors (e.g., ferrostatin-1) rescues cell viability. Lipid peroxidation is quantified using C11-BODIPY fluorescence, confirming ferroptosis-specific mechanisms .

Computational Validation: Molecular Docking

Q: What computational strategies are used to predict target binding, and how are discrepancies addressed? A: In silico screening with Pharmit or Schrödinger Suite employs Glide SP docking. Parameters include OPLS4 force field and rigid receptor flexibility. Discrepancies between predicted and experimental IC values (e.g., due to solvation effects) are resolved via free-energy perturbation (FEP) calculations or MD simulations (100 ns) .

Data Contradictions: Solubility vs. Bioactivity

Q: How to reconcile poor aqueous solubility with observed in vitro bioactivity? A: While the compound is water-insoluble ( ), DMSO stock solutions (20 mg/mL) enable in vitro testing at ≤0.1% DMSO to avoid cytotoxicity. Surfactants (e.g., Tween-80) or lipid-based carriers improve bioavailability in vivo. Parallel artificial membrane permeability assays (PAMPA) guide formulation optimization .

Experimental Design: In Silico to In Vitro Translation

Q: How to prioritize compounds for in vitro testing after virtual screening? A: Post-docking, apply filters: Lipinski’s Rule of Five, synthetic feasibility (SYLVIA score), and toxicity predictions (ProTox-II). Top candidates are validated via SPR (binding affinity) and enzyme inhibition assays (e.g., nitrocefin hydrolysis for β-lactamase). False positives are excluded via counter-screens against unrelated targets .

Solubility Challenges in Formulation

Q: What strategies mitigate solubility limitations in animal studies? A: Use cyclodextrin-based complexes (e.g., HP-β-CD) or nanoemulsions (e.g., PEGylated liposomes). Pharmacokinetic studies (IV/PO administration in rodents) assess AUC and C. LC-MS/MS quantifies plasma concentrations, ensuring doses align with in vitro EC values .

Target Selectivity and Off-Task Effects

Q: How to evaluate selectivity between GPX4 and other sulfonamide-sensitive enzymes? A: Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) and thermal shift assays (TSA) to identify off-target binding. GPX4-specificity is confirmed via CRISPR/Cas9 KO cell lines, where compound activity is abolished. Compare IC values against related enzymes (e.g., carbonic anhydrase) .

Comparative Studies with Structural Analogs

Q: How do substitutions at the 1-hydroxy-2-methylpropan-2-yl group affect potency? A: Replace the hydroxyl with methoxy or amino groups and test in GPX4 degradation assays. SAR analysis reveals hydroxyls are critical for ubiquitin ligase recruitment. Analog N2,N7-dicyclohexyl-9-(hydroxyimino) (FIN56) shows 10-fold higher potency, attributed to enhanced hydrophobic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.